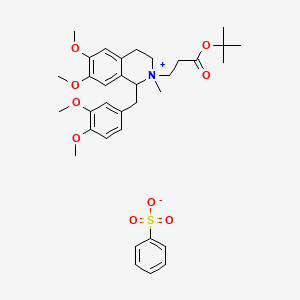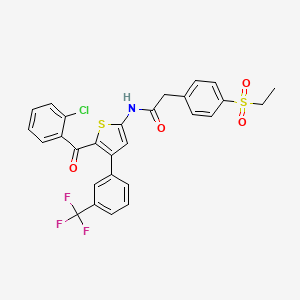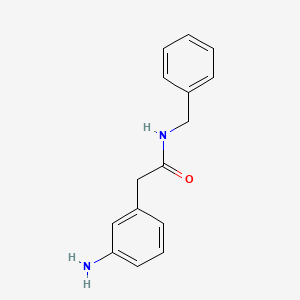![molecular formula C10H11Br2NS B15094260 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide](/img/structure/B15094260.png)
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group and an ethyl group attached to the benzothiazolium core. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide typically involves the bromination of 3-ethylbenzo[d]thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in an appropriate solvent like acetonitrile or dichloromethane to facilitate the bromination process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromomethyl group, converting it to a methyl group.
Electrophilic Substitution: The benzothiazolium ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The benzothiazolium core can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide include:
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
3-Ethyl-2-methylbenzothiazolium iodide: This compound has an iodide ion instead of a bromide ion, affecting its solubility and reactivity.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have different substituents on the thiazole ring, leading to variations in their biological activities.
This compound stands out due to its unique combination of substituents, which confer specific reactivity and biological properties.
Propriétés
Formule moléculaire |
C10H11Br2NS |
|---|---|
Poids moléculaire |
337.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-ethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C10H11BrNS.BrH/c1-2-12-8-5-3-4-6-9(8)13-10(12)7-11;/h3-6H,2,7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QSQUSEJVWLQOIW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


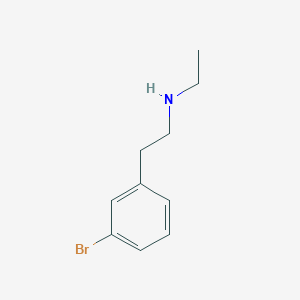

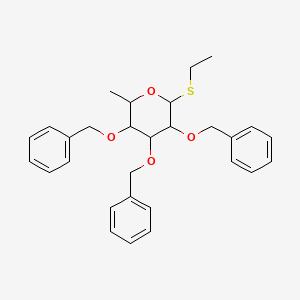
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)

![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)

![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)

